molecular formula C21H19N3O3S B2517032 N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-62-1

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2517032
CAS RN: 852133-62-1
M. Wt: 393.46
InChI Key: DXIXYWLYNWENCO-UHFFFAOYSA-N
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Description

The compound “N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a derivative of thiazole carboxamide . It is part of a novel series of methoxyphenyl thiazole carboxamide derivatives that have been synthesized and evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .


Synthesis Analysis

The compound was synthesized and characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system (3.5:1.5). The solid product had a melting point of 156–158 °C and a yield of 66.7% .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using density functional theory (DFT). This analysis was used to evaluate the compound’s chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .


Chemical Reactions Analysis

The compound has shown potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .


Physical And Chemical Properties Analysis

The compound has a melting point of 156–158 °C . Its IR (FTIR/FTNIR-ATR) value is 1664.89 cm−1 for the amide carbonyl (C = O) .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling . Additionally, this compound has shown potent inhibitory activities against Gram-positive bacteria and drug-resistant pathogenic fungi .

Mode of Action

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . Furthermore, it exhibits antimicrobial activity by targeting multidrug-resistant pathogens .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Pharmacokinetics

The compound’s inhibitory activities against cox enzymes and its antimicrobial effects suggest that it may have good bioavailability .

Result of Action

The inhibition of COX enzymes by N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Its antimicrobial activity results in the inhibition of growth of multidrug-resistant Gram-positive bacteria and drug-resistant pathogenic fungi .

Future Directions

The compound and its derivatives could be further explored for their potential as COX inhibitors . They could also be evaluated for their potential as antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-16-11-15(26-2)9-10-18(16)27-3)28-21-23-17(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIXYWLYNWENCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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